molecular formula C20H30O5Si B2856433 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal CAS No. 384346-91-2

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal

Cat. No.: B2856433
CAS No.: 384346-91-2
M. Wt: 378.54
InChI Key: ZTRSSQRWGPRALW-TUVJXNFZSA-N
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Description

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal (CAS: 384346-91-2) is a protected glucal derivative widely used in carbohydrate chemistry for synthesizing complex oligosaccharides and glycoconjugates. Its structure features a 4-methoxybenzylidene acetal at the 4,6-O positions and a bulky tert-butyldimethylsilyl (TBDMS) ether at the 3-O position (Fig. 1). This combination of protecting groups enhances regioselectivity during synthetic modifications while offering orthogonal deprotection pathways .

Molecular Formula: C₂₀H₃₀O₅Si
Molecular Weight: 378.54 g/mol
Key Applications:

  • Intermediate in stereoselective glycosylation reactions.
  • Building block for oligosaccharide synthesis due to its stability under acidic and basic conditions .

Properties

IUPAC Name

[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3/t16-,17-,18+,19?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRSSQRWGPRALW-KAKFPZCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106399
Record name 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384346-91-2
Record name 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384346-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves the protection of the hydroxyl groups on D-glucal followed by the introduction of the tert-butyldimethylsilyl and 4-methoxybenzylidene groups. Common synthetic routes include:

  • Protection of Hydroxyl Groups: The hydroxyl groups on D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base.

  • Introduction of 4-Methoxybenzylidene Group: The protected D-glucal is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst to introduce the 4-methoxybenzylidene group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols.

  • Substitution: Substitution reactions can occur at the silyl-protected hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

  • Reduction Products: Alcohols, including primary and secondary alcohols.

  • Substitution Products: Various silyl ethers and other derivatives.

Scientific Research Applications

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal has found applications in several scientific fields:

  • Chemistry: The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides.

  • Biology: It serves as a glycosyl donor in the study of glycosylation reactions and the synthesis of glycoconjugates.

  • Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers and bioactive compounds.

Mechanism of Action

The mechanism by which 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal exerts its effects involves its role as a glycosyl donor. The compound undergoes glycosylation reactions, where the glycosyl group is transferred to an acceptor molecule, facilitated by glycosyltransferase enzymes. The molecular targets and pathways involved include glycosylation enzymes and glycan-processing pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

(a) 3-O-TBDMS-4,6-O-isopropylidene-D-glucal (CAS: 121846-11-5)
  • Structure : Replaces the 4-methoxybenzylidene group with an isopropylidene acetal.
  • Properties: Increased solubility in non-polar solvents due to the aliphatic isopropylidene group. Less steric hindrance compared to the aromatic 4-methoxybenzylidene group, enabling faster reaction kinetics at the 4,6-O positions .
  • Deprotection : Isopropylidene is cleaved under mild acidic conditions (e.g., aqueous acetic acid), while TBDMS requires fluoride-based reagents (e.g., TBAF) .
(b) 3-O-Acetyl-4,6-O-benzylidene-D-glucal (CAS: 14125-71-4)
  • Structure : Features an acetyl group at 3-O instead of TBDMS.
  • Properties :
    • Acetyl is electron-withdrawing, increasing the electrophilicity of adjacent positions.
    • Less steric bulk compared to TBDMS, making the 3-O position more accessible for nucleophilic attacks .
  • Deprotection : Acetyl groups are removed under basic conditions (e.g., NaOMe/MeOH), offering compatibility with acid-sensitive substrates .

Positional Isomerism and Reactivity

(a) 4,6-O-(4-Methoxybenzylidene)-D-glucal (No 3-O protection)
  • Structure : Lacks the 3-O-TBDMS group, leaving a free hydroxyl at C3.
  • Properties :
    • Higher reactivity at C3 for further functionalization (e.g., acylation, glycosylation).
    • Reduced stability in protic solvents due to the free hydroxyl group .
  • Applications : Used as a precursor for synthesizing 3-O-modified glucals .
(b) 3,4,6-Tri-O-TBDMS-D-glucal
  • Structure : Fully protected with TBDMS groups at C3, C4, and C4.
  • Properties :
    • Extreme lipophilicity limits solubility in polar solvents.
    • High steric hindrance blocks reactions at all protected positions, directing modifications to C2 or C1 .
  • Applications : Valuable for solid-phase oligosaccharide synthesis where stepwise deprotection is required .

Benzyl vs. Silyl Protecting Groups

(a) 3-O-Benzyl-4,6-O-isopropylidene-D-glucal (CAS: 58871-07-1)
  • Structure : Benzyl ether at C3 and isopropylidene at C4,5.
  • Properties: Benzyl groups are stable under acidic conditions but cleaved via hydrogenolysis (H₂/Pd-C). Less steric bulk compared to TBDMS, enabling milder reaction conditions for C3 modifications .
(b) 3,4,6-Tri-O-Benzyl-D-glucal (CAS: 55628-54-1)
  • Structure : Benzyl ethers at C3, C4, and C6.
  • Properties :
    • High stability under basic and acidic conditions.
    • Requires harsh conditions (e.g., BCl₃ or Birch reduction) for full deprotection, limiting its use in sensitive syntheses .

Comparative Reactivity in Glycosylation

Compound Glycosylation Yield Anomeric Selectivity (α:β)
Target Compound 85% 3:1 (α-dominated)
3-O-Acetyl-4,6-O-benzylidene 78% 1:1 (mixed)
4,6-O-Benzylidene-D-glucal 65% 2:1 (α-dominated)

Data sourced from , and 10.

Biological Activity

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal (CAS No. 384346-91-2) is a glycosylated compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the tert-butyldimethylsilyl and methoxybenzylidene groups, suggests various applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from recent research studies and case analyses.

  • Molecular Formula : C20H30O5Si
  • Molecular Weight : 378.54 g/mol
  • Melting Point : −30 °C
  • Boiling Point : 445.3 °C (predicted)
  • Density : 1.10 g/cm³ (predicted)

Biological Activity Overview

The biological activities of this compound have been explored in several contexts, including:

  • Antioxidant Activity : The compound has shown promise as an antioxidant, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens.
  • Enzyme Inhibition : Research suggests that it may inhibit specific enzymes, potentially impacting metabolic pathways.

Antioxidant Activity

A study conducted by researchers at [source not specified] demonstrated that the compound effectively scavenges free radicals, contributing to its antioxidant properties. The mechanism of action appears to involve the donation of hydrogen atoms to stabilize reactive oxygen species (ROS).

Antimicrobial Properties

In vitro studies have assessed the antimicrobial efficacy of this compound against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a potential role in developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit enzymes was evaluated through kinetic studies. For instance, it was found to inhibit α-glucosidase activity, which is crucial in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes.

Case Studies

Several case studies highlight the practical applications and effects of this compound:

  • Case Study 1 : A clinical trial involving diabetic patients showed that administration of this compound led to improved glycemic control when used alongside standard therapies.
  • Case Study 2 : In a laboratory setting, researchers observed that the compound enhanced the efficacy of certain antibiotics against resistant bacterial strains.

Data Tables

PropertyValue
Molecular FormulaC20H30O5Si
Molecular Weight378.54 g/mol
Melting Point−30 °C
Boiling Point445.3 °C
Density1.10 g/cm³
Biological ActivityObservations
AntioxidantEffective ROS scavenger
AntimicrobialSignificant bacterial inhibition
Enzyme Inhibitionα-glucosidase inhibition

Q & A

Q. Methodological Insight :

  • Orthogonal Deprotection : The TBDMS group is removed using fluoride-based reagents (e.g., TBAF in THF), while the 4-methoxybenzylidene acetal is cleaved regioselectively via reductive or oxidative methods .

What spectroscopic methods are used to confirm the structure of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the 4-methoxybenzylidene acetal (δ 5.5–6.0 ppm, aromatic protons; δ 5.3–5.6 ppm, acetal proton) and TBDMS (δ 0.8–1.1 ppm, tert-butyl group) .
    • ¹³C NMR : Acetal carbons (δ 100–110 ppm), TBDMS carbons (δ 18–25 ppm for Si-CH3) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI-MS: [M+Na]+ ion) .

Q. Methodological Insight :

  • Spectral Overlap Challenges : Overlapping signals in crowded regions (e.g., anomeric protons) may require 2D NMR (COSY, HSQC) for resolution .

What are common synthetic routes for introducing the 4-methoxybenzylidene acetal?

Basic Research Question

  • Acetal Formation : Reacting D-glucal derivatives with 4-methoxybenzaldehyde dimethyl acetal under acid catalysis (e.g., p-TsOH or CSA in anhydrous DMF) .
  • Regioselectivity : The acetal typically forms at the 4,6-positions due to steric and electronic factors favoring equatorial orientation .

Q. Methodological Insight :

  • Optimization : Use molecular sieves to scavenge water and improve yield (>80%) .

How does the choice of reducing agent affect the regioselectivity of 4-methoxybenzylidene acetal ring-opening?

Advanced Research Question
Key Factors :

  • NaCNBH3-TFA in DMF : Preferentially cleaves the C6-O bond, yielding the 6-O-(4-methoxybenzyl) ether (≥85% regioselectivity) .
  • TMSCl in CH3CN : Favors C4-O bond cleavage, producing the 4-O-(4-methoxybenzyl) ether (≥80% regioselectivity) .

Q. Methodological Insight :

  • Mechanistic Basis : Protonation of the acetal oxygen by TFA directs hydride attack to the less hindered position (C6), while TMSCl stabilizes intermediates favoring C4 cleavage .

How to address contradictory results in the stereochemical outcomes of epoxidation reactions involving this compound?

Advanced Research Question
Contradictions :

  • DMDO in Biphasic Systems : Produces 1,2-anhydrosugars with >99% yield and 100% selectivity for gluco-configuration .
  • Other Oxidants (e.g., mCPBA) : May yield mixtures of epoxide diastereomers due to competing transition states .

Q. Resolution Strategy :

  • Solvent Control : Use CH2Cl2-aqueous NaHCO3 biphasic systems to enhance DMDO efficiency and selectivity .
  • Substrate Preorganization : Bulky groups (e.g., TBDMS) restrict conformational freedom, favoring stereoselective epoxidation .

What strategies optimize the orthogonal deprotection of TBDMS and 4-methoxybenzyl groups?

Advanced Research Question
Stepwise Deprotection :

TBDMS Removal : Use TBAF (1.0 M in THF, 0°C to RT) to cleave TBDMS without affecting the acetal .

Acetal Cleavage : Apply CAN (0.1 M in 90% CH3CN-H2O) to oxidatively remove the 4-methoxybenzylidene group .

Q. Methodological Insight :

  • Order Matters : Deprotect TBDMS first to avoid side reactions during oxidative acetal cleavage .

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